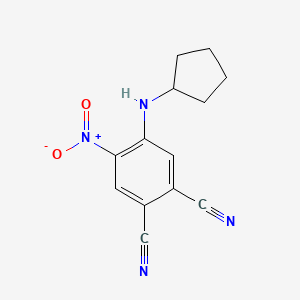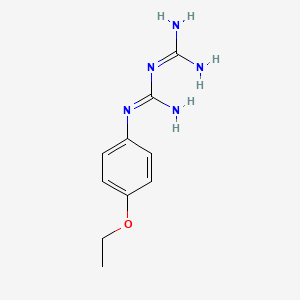![molecular formula C22H19Cl2N3O5 B4177714 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4177714.png)
1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine
描述
1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, also known as DNFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNFP is a piperazine derivative that has shown promising results in a variety of studies, including those related to neuroscience, cancer research, and drug discovery. In
科学研究应用
1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been used in a variety of scientific research applications, including studies related to neuroscience, cancer research, and drug discovery. In neuroscience research, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the function of the NMDA receptor, which is involved in learning and memory processes. This inhibition has been linked to improvements in cognitive function in animal models, making 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In cancer research, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This effect has been observed in a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy in cancer treatment.
In drug discovery, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been used as a scaffold for the development of novel compounds with potential therapeutic applications. By modifying the structure of 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, researchers have been able to create compounds with improved potency and selectivity for specific targets, such as the NMDA receptor or cancer cells.
作用机制
The mechanism of action of 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine varies depending on the specific application. In neuroscience research, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine inhibits the function of the NMDA receptor by binding to a specific site on the receptor. This inhibition reduces the influx of calcium ions into neurons, which can lead to improvements in cognitive function.
In cancer research, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine induces cell cycle arrest and apoptosis by activating the p53 signaling pathway. This pathway is involved in regulating cell growth and division, and activation of p53 can lead to the death of cancer cells.
Biochemical and Physiological Effects:
1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In neuroscience research, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to improve cognitive function in animal models, and has also been shown to have anxiolytic and antidepressant effects.
In cancer research, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has also been shown to sensitize cancer cells to chemotherapy drugs. 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its high purity and reliability. The synthesis method for 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been optimized to produce high yields of pure compound, making it a reliable tool for scientific research. 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine is also relatively easy to modify, allowing researchers to create derivatives with specific properties and target specific pathways.
One limitation of using 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its potential toxicity. While 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to be relatively safe in animal models, its toxicity in humans is not fully understood. Researchers must take precautions to ensure the safety of lab personnel and animals when working with 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine.
未来方向
There are many potential future directions for research on 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine. One area of interest is the development of 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine derivatives with improved potency and selectivity for specific targets. Another area of interest is the use of 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in combination therapy for cancer treatment, where it may be used to sensitize cancer cells to chemotherapy drugs.
In neuroscience research, future studies may focus on the potential use of 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the anxiolytic and antidepressant effects of 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine may be further explored for potential therapeutic applications.
Overall, 1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine is a promising compound with a variety of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and therapeutic interventions.
属性
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O5/c1-31-15-3-5-18(19(13-15)27(29)30)25-8-10-26(11-9-25)22(28)21-7-6-20(32-21)16-4-2-14(23)12-17(16)24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJAVCNCCNPWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,4-Dichlorophenyl)furan-2-yl][4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4177638.png)
![2,6-di-tert-butyl-4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B4177650.png)
![N-(1-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B4177658.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4177669.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4177681.png)
![N-(4-ethoxyphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4177684.png)
![2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4177692.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177699.png)

![5-benzyl-3-(butylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4177727.png)
![2-(3-chloro-4-methoxyphenyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177733.png)
